(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine
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Overview
Description
(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility. The (S)-enantiomer of this compound indicates that it has a specific three-dimensional arrangement, which can significantly influence its biological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine typically involves the alkylation of a pyrrolidine derivative. One common method is the reaction of (S)-1-benzylpyrrolidine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrrolidines with various functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced pyrrolidines with ethyl or other alkyl groups.
Scientific Research Applications
(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromoethyl group allows for covalent modification of target proteins, leading to changes in their function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-benzyl-3-(2-chloroethyl)pyrrolidine
- (S)-1-benzyl-3-(2-iodoethyl)pyrrolidine
- (S)-1-benzyl-3-(2-fluoroethyl)pyrrolidine
Uniqueness
(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C13H18BrN |
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Molecular Weight |
268.19 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-(2-bromoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m1/s1 |
InChI Key |
XZCHWGJKCVLKTL-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CCBr)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCBr)CC2=CC=CC=C2 |
Origin of Product |
United States |
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